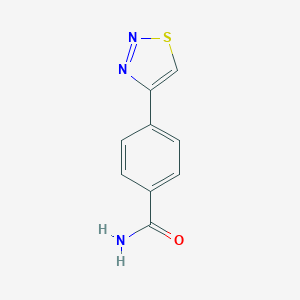

4-(1,2,3-Thiadiazol-4-yl)benzamide

Descripción general

Descripción

4-(1,2,3-Thiadiazol-4-yl)benzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzamide typically involves the reaction of 4-aminobenzamide with thiosemicarbazide in the presence of an oxidizing agent. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. Common oxidizing agents used in this reaction include hydrogen peroxide and iodine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. Microwave-assisted synthesis has been explored to reduce reaction times and improve yields. Additionally, continuous flow reactors are used to enhance the efficiency and safety of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-(1,2,3-Thiadiazol-4-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to thiadiazoline.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiadiazoline derivatives.

Substitution: Various substituted benzamides and thiadiazoles.

Aplicaciones Científicas De Investigación

4-(1,2,3-Thiadiazol-4-yl)benzamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.

Medicine: Investigated for its potential anticancer and anti-inflammatory properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 4-(1,2,3-Thiadiazol-4-yl)benzamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of microorganisms by interfering with their metabolic pathways. In anticancer research, the compound induces apoptosis in cancer cells through the activation of caspase enzymes and the modulation of signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

1,3,4-Thiadiazole: Another thiadiazole derivative with similar biological activities.

Benzothiazole: Contains a sulfur and nitrogen heterocycle but differs in its chemical structure and properties.

Benzoxazole: Similar to benzothiazole but contains an oxygen atom instead of sulfur.

Uniqueness

4-(1,2,3-Thiadiazol-4-yl)benzamide is unique due to its specific substitution pattern and the presence of both benzamide and thiadiazole moieties. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound in various research fields .

Actividad Biológica

4-(1,2,3-Thiadiazol-4-yl)benzamide is a compound characterized by the presence of a thiadiazole ring and a benzamide moiety. This structural combination contributes to its diverse biological activities, making it a subject of interest in pharmacological research. The thiadiazole ring, known for its unique chemical properties, enhances the compound's potential therapeutic applications.

The compound features a five-membered heterocyclic structure containing two nitrogen atoms and one sulfur atom within the thiadiazole ring. This configuration allows for various chemical reactions, including nucleophilic substitutions and acylation reactions, which can be exploited to synthesize novel derivatives with enhanced biological activity.

Pharmacological Properties

This compound and its derivatives have been extensively studied for their pharmacological properties. Key activities include:

- Anticancer Activity : Thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For example, studies indicate that compounds with similar structures exhibit IC50 values ranging from 3.58 to 15.36 μM against cancer cells while maintaining lower toxicity towards normal cells .

- Antimicrobial Activity : The 1,3,4-thiadiazole scaffold is recognized for its broad-spectrum antimicrobial properties. Compounds derived from this scaffold have demonstrated efficacy against bacterial and fungal pathogens .

- Anti-inflammatory and Analgesic Effects : Research has indicated that thiadiazole derivatives possess anti-inflammatory properties, contributing to their potential use in pain management therapies .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Protein-Ligand Interactions : The compound exhibits a strong binding affinity to various enzymes involved in disease progression. Its ability to form hydrogen bonds and engage in hydrophobic interactions enhances its suitability as a lead compound for drug development.

- Induction of Apoptosis : Studies have shown that thiadiazole derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of apoptotic pathways .

Case Studies

Several case studies highlight the biological activity of this compound:

- Anticancer Efficacy : In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in cell viability across multiple cancer cell lines (e.g., MCF-7 and A549), with an increase in apoptotic cell populations observed after treatment .

- Antimicrobial Studies : A recent investigation into the antimicrobial properties of thiadiazole derivatives revealed that compounds similar to this compound exhibited potent activity against resistant bacterial strains .

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, a comparative analysis with structurally related compounds is essential:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1,3,4-Thiadiazole | Contains a similar thiadiazole ring | Broad spectrum antibacterial activity |

| Benzothiadiazole | A fused ring system including benzene and thiadiazole | Enhanced stability and photophysical properties |

| N-(1,3,4-Thiadiazol-2-yl)benzamide | Different substitution pattern | Targeting specific kinases involved in cancer |

This table illustrates how variations in substituents can influence biological activity and interaction profiles.

Propiedades

IUPAC Name |

4-(thiadiazol-4-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3OS/c10-9(13)7-3-1-6(2-4-7)8-5-14-12-11-8/h1-5H,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVNUEROKSNSDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSN=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372308 | |

| Record name | 4-(1,2,3-thiadiazol-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731671 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175205-53-5 | |

| Record name | 4-(1,2,3-Thiadiazol-4-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,2,3-thiadiazol-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.